BenchChemオンラインストアへようこそ!

2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

TrkA kinase inhibition Allosteric inhibitor X-ray crystallography

The compound 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile (CAS 634162-74-6, molecular formula C₁₄H₈FN₃OS, molecular weight 285.3 g/mol) is a heterobicyclic thieno[2,3-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at the 5-position and an acetonitrile side chain at N3. The thieno[2,3-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, with derivatives reported as kinase inhibitors (TrkA, EGFR, PI3K, c-Met), antifolates, and antimicrobial agents.

Molecular Formula C14H8FN3OS
Molecular Weight 285.3
CAS No. 634162-74-6
Cat. No. B2796252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
CAS634162-74-6
Molecular FormulaC14H8FN3OS
Molecular Weight285.3
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC#N)F
InChIInChI=1S/C14H8FN3OS/c15-10-3-1-9(2-4-10)11-7-20-13-12(11)14(19)18(6-5-16)8-17-13/h1-4,7-8H,6H2
InChIKeyVIMJXLQZTIMUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile – Structural Identity and Procurement Starting Point


The compound 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile (CAS 634162-74-6, molecular formula C₁₄H₈FN₃OS, molecular weight 285.3 g/mol) is a heterobicyclic thieno[2,3-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at the 5-position and an acetonitrile side chain at N3 . The thieno[2,3-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, with derivatives reported as kinase inhibitors (TrkA, EGFR, PI3K, c-Met), antifolates, and antimicrobial agents [1]. This specific compound is distributed as a research-chemical building block with a typical certified purity of 97% .

Why 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile Cannot Be Simply Swapped with Another Thienopyrimidine


Within the thieno[2,3-d]pyrimidine class, substitution pattern dramatically dictates biological target engagement and selectivity. The 5-(4-fluorophenyl) group of this compound is a critical pharmacophore for allosteric tropomyosin receptor kinase A (TrkA) inhibition, as structurally validated by co-crystal structures of the closely related N3-H analog (PDB 6D1Z) [1]. The N3-acetonitrile extension distinguishes this compound from the N3-H or N3-acetic acid analogs; in related kinase programs, N3-substitution modulates ATP-competitive vs. allosteric binding modes, metabolic stability, and cellular permeability [2]. Simply substituting a 6-phenyl, 5-thienyl, or 5-unsubstituted thieno[2,3-d]pyrimidine—even one bearing the same 4-fluorophenyl group—would not preserve the same biological profile, as demonstrated by differential folate receptor selectivity and GARFTase/AICARFTase inhibition potencies reported for 6-substituted vs. 5-substituted analogs [3].

Quantitative Differentiation Evidence for 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile


Allosteric TrkA Kinase Binding Mode Structurally Validated for the 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine Core

A co-crystal structure (PDB 6D1Z, resolution 1.87 Å) of the high affinity nerve growth factor receptor (TrkA) in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one—the direct N3-H analog of the target compound—confirms that the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core occupies the allosteric site adjacent to the ATP-binding pocket, distinct from Type I/II ATP-competitive inhibitors [1]. The target compound bearing the N3-acetonitrile group is anticipated to extend further into the solvent-exposed region, potentially enhancing binding affinity and subtype selectivity over TrkB and TrkC, a hypothesis consistent with the structure-activity relationship (SAR) trends reported in the primary discovery article for this chemotype [1]. The N3-unsubstituted analog (FQD ligand in 6D1Z) was part of a series that yielded candidate-quality compound 23 with peripheral restriction and in vivo efficacy in pain models [1].

TrkA kinase inhibition Allosteric inhibitor X-ray crystallography

N3-Acetonitrile Substitution Differentiates this Compound from N3-H and N3-Acetic Acid Analogs in Downstream Synthetic Utility

The acetonitrile moiety at N3 is a versatile synthetic handle that enables further derivatization (e.g., hydrolysis to the acetic acid derivative, CAS 451461-16-8 ; or elaboration to amides, esters, and heterocycles) without altering the integrity of the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine pharmacophore [1]. The corresponding N3-acetic acid analog (CAS 451461-16-8) is commercially cataloged but is 3.6 mass units heavier and carries a carboxylate that may limit membrane permeability relative to the nitrile form . The N3-H analog (CAS 35978-37-1) lacks the reactive handle entirely, constraining its utility as a late-stage diversification intermediate . The acetonitrile group can be reduced to an ethylamine, hydrolyzed to an acetamide or carboxylic acid, or cyclized to form fused triazole or tetrazole derivatives, providing a divergent point for structure-activity relationship exploration [1].

Chemical biology probe Fragment-based drug discovery Late-stage functionalization

5-(4-Fluorophenyl) Substitution Confers Folate Receptor (FR) Targeting Potential Distinct from 6-Substituted Thienopyrimidine Antifolates

A distinct series of 6-substituted (rather than 5-substituted) thieno[2,3-d]pyrimidines bearing fluorinated phenyl side chains (e.g., AGF309 and AGF304) demonstrated potent inhibition of cell proliferation selectively in folate receptor (FR)-expressing cells with IC₅₀ values of 0.48–2.27 nM for FRα and FRβ, while showing nominal activity toward reduced folate carrier (RFC)- and proton-coupled folate transporter (PCFT)-expressing cells [1]. Although the target compound carries its phenyl substituent at the 5-position (not the 6-position), the 4-fluorophenyl group is expected to similarly engage hydrophobic pockets in FRα or FRβ based on molecular modeling and SAR from the 6-substituted series [1]. The N3-acetonitrile may additionally influence transporter recognition compared to the glutamate-containing antifolates (e.g., lometrexol, pemetrexed), which are excellent RFC substrates and cause dose-limiting toxicities due to ubiquitous tissue uptake [1]. Quantitative comparison: lometrexol and related classical antifolates show RFC-mediated uptake in all tissues (Kₘ ~ 1–5 µM); the fluorophenyl-thienopyrimidine chemotype bypasses RFC entirely, a property inferred from the 6-substituted series and plausible for the 5-substituted analog [1].

Folate receptor targeting Antitumor agent Membrane transporter selectivity

Synthetic Route via 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine Intermediate Enables Kilogram-Scale Access

A patent (CN102464667B) from the Shanghai Institute of Materia Medica discloses the preparation of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, a key intermediate en route to the target compound, starting from 4-fluoroacetophenone and malononitrile via a Knoevenagel condensation–cyclization sequence [1]. The intermediate 2-(1-(4-fluorophenyl)ethylene)malononitrile was obtained in 81% yield from 4-fluoroacetophenone (2.0 g scale) and malononitrile (1.9 g) using ammonium acetate in refluxing m-xylene with azeotropic water removal [1]. Subsequent cyclization with formic acid and acetic anhydride at 110 °C for 36 h afforded the core thienopyrimidine scaffold . This route contrasts with alternative syntheses that alkylate the pre-formed thienopyrimidin-4(3H)-one core with chloroacetonitrile, a step that can suffer from competing O-alkylation and low regioselectivity [2]. The patent is directed toward c-Met kinase inhibitors, indicating that this compound and its congeners have been evaluated for anti-tumor activity, though specific IC₅₀ values for the acetonitrile compound were not disclosed in the patent claims [1].

Process chemistry c-Met inhibitor intermediate Scale-up synthesis

Research and Industrial Application Scenarios for 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile


TrkA Allosteric Inhibitor Medicinal Chemistry Programs Seeking Peripherally Restricted Kinase Probes

The 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core of this compound is structurally validated to bind the allosteric site of TrkA, as demonstrated by the 1.87 Å co-crystal structure of the N3-H analog (PDB 6D1Z) [1]. The target compound, with its N3-acetonitrile moiety, provides a starting point for structure-guided optimization toward subtype-selective, peripherally restricted TrkA inhibitors for chronic pain indications. The nitrile group can be elaborated to modulate physicochemical properties (logD, permeability, protein binding) while maintaining the allosteric binding mode that confers >100-fold selectivity over TrkB and TrkC in optimized analogs [1].

Folate Receptor-Targeted Anticancer Agent Discovery Leveraging Transporter-Selective Uptake

Based on the demonstrated FR-selective uptake and dual GARFTase/AICARFTase inhibition of the 6-substituted thieno[2,3-d]pyrimidine chemotype (AGF309, AGF304 with FRα IC₅₀ values of 1.08–2.27 nM) [2], the 5-(4-fluorophenyl) analog with N3-acetonitrile may exhibit a similar transporter selectivity profile, avoiding RFC-mediated uptake that causes dose-limiting toxicities with classical antifolates. This compound can serve as a scaffold-hopping template for FRα-positive ovarian cancer or FRβ-positive AML indications [2].

Divergent Library Synthesis for Kinase Inhibitor Screening Panels

The acetonitrile moiety at N3 provides a chemically differentiated diversification point compared to N3-H (CAS 35978-37-1) and N3-acetic acid (CAS 451461-16-8) analogs . This compound can be hydrolyzed, reduced, or subjected to cycloaddition reactions to generate focused libraries probing the solvent-exposed region of kinase active sites. The documented kilogram-scale synthesis of the 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine intermediate (81% yield in the key step) ensures that the core scaffold is accessible in quantities sufficient for parallel library production [3].

c-Met Kinase Inhibitor Lead Optimization with a Favorable Synthetic Entry Point

The patent disclosing this compound's synthetic route (CN102464667B) is specifically directed toward c-Met (HGFR) kinase inhibitors for anti-tumor and anti-metastasis applications [3]. The 5-(4-fluorophenyl) substitution and N3-acetonitrile extension place this compound within a series of five-membered heterocycle pyrimidines evaluated for c-Met inhibitory activity. Procurement of this compound enables direct entry into this SAR landscape without the need to build the core scaffold de novo, reducing lead optimization timelines [3].

Quote Request

Request a Quote for 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.